molecular formula C34H54O7 B12285101 Phorbol-12-monomyristate

Phorbol-12-monomyristate

Cat. No.: B12285101
M. Wt: 574.8 g/mol
InChI Key: XLCISDOVNFLSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol-12-monomyristate is a chemical compound belonging to the class of phorbol esters. It is derived from phorbol, a diterpene that is found in the seeds of the Croton tiglium plant. Phorbol esters are known for their biological activity, particularly their ability to activate protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phorbol-12-monomyristate can be synthesized through the esterification of phorbol with myristic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound involves the extraction of phorbol from the seeds of Croton tiglium, followed by its esterification with myristic acid. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Phorbol-12-monomyristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phorbol-12,13-diacetate, while reduction can yield this compound derivatives with altered functional groups .

Scientific Research Applications

Phorbol-12-monomyristate has a wide range of applications in scientific research:

Mechanism of Action

Phorbol-12-monomyristate exerts its effects primarily through the activation of protein kinase C (PKC). Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, triggering a cascade of signaling events that regulate cellular processes such as gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Phorbol-12-monomyristate is similar to other phorbol esters such as phorbol-12,13-diacetate and phorbol-12-myristate 13-acetate. it is unique in its specific esterification at the 12th position with myristic acid, which imparts distinct biological properties. Other similar compounds include:

This compound stands out due to its specific esterification pattern, which influences its interaction with biological targets and its overall activity profile.

Properties

IUPAC Name

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCISDOVNFLSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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